CDK8/19 Inhibitory Potency Comparison: CCT-251921 vs. Senexin B
CCT-251921 exhibits significantly higher biochemical potency for CDK8 compared to Senexin B, with an IC50 of 2.3 nM versus a range of 24-50 nM for the comparator [1] [2]. This difference is based on direct enzyme inhibition assays.
| Evidence Dimension | Biochemical inhibitory potency against CDK8 |
|---|---|
| Target Compound Data | IC50 = 2.3 nM |
| Comparator Or Baseline | Senexin B: IC50 = 24-50 nM |
| Quantified Difference | CCT-251921 is >10-fold more potent |
| Conditions | In vitro kinase inhibition assays (Target compound: Lanthascreen Binding Assay; Comparator: multiple assays) |
Why This Matters
Higher potency enables the use of lower compound concentrations in assays, potentially reducing off-target effects and improving signal-to-noise ratios in cell-based experiments.
- [1] Mallinger A, et al. Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. J Med Chem. 2016 Feb 11;59(3):1078-101. View Source
- [2] Bertin Bioreagent. Senexin B Product Datasheet. CAT N°: 28459. View Source
